molecular formula C6H2Br2N2 B12451176 5,6-Dibromopicolinonitrile

5,6-Dibromopicolinonitrile

Cat. No.: B12451176
M. Wt: 261.90 g/mol
InChI Key: GFFOYHYXIZJWKE-UHFFFAOYSA-N
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Description

5,6-Dibromopicolinonitrile is an organic compound with the molecular formula C6H2Br2N2. It is a derivative of picolinonitrile, where two bromine atoms are substituted at the 5 and 6 positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopicolinonitrile typically involves the bromination of picolinonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 5 and 6 positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromopicolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while reduction can produce a bromopyridine.

Scientific Research Applications

5,6-Dibromopicolinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5,6-Dibromopicolinonitrile involves its interaction with specific molecular targets. The bromine atoms at the 5 and 6 positions enhance its reactivity, allowing it to participate in various chemical reactions. The compound can act as an electrophile, facilitating nucleophilic substitution reactions. Its nitrile group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

  • 5-Bromopicolinonitrile
  • 6-Bromopicolinonitrile
  • 5,6-Dichloropicolinonitrile

Comparison: 5,6-Dibromopicolinonitrile is unique due to the presence of two bromine atoms, which significantly influence its chemical properties and reactivity. Compared to its mono-brominated counterparts, it exhibits higher reactivity in substitution reactions. The presence of two bromine atoms also makes it a valuable intermediate for synthesizing more complex molecules.

Properties

Molecular Formula

C6H2Br2N2

Molecular Weight

261.90 g/mol

IUPAC Name

5,6-dibromopyridine-2-carbonitrile

InChI

InChI=1S/C6H2Br2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H

InChI Key

GFFOYHYXIZJWKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1C#N)Br)Br

Origin of Product

United States

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